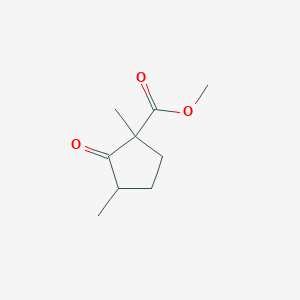

Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate

Description

Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate is a cyclopentane derivative featuring a ketone group at position 2, methyl ester at position 1, and methyl substituents at positions 1 and 3. Its molecular formula is C₉H₁₄O₃ (inferred from structural analogs in ). Its reactivity is influenced by the electron-withdrawing ketone and ester groups, which may enhance susceptibility to nucleophilic attacks or cycloaddition reactions.

Properties

IUPAC Name |

methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6-4-5-9(2,7(6)10)8(11)12-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVZDAQFOIXQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1=O)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574721 | |

| Record name | Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15585-44-1 | |

| Record name | Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate (MDOC) is an organic compound belonging to the cyclopentanone family, characterized by its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDOC has the molecular formula and a molecular weight of approximately 170.21 g/mol. The compound features a cyclic ketone structure with a carbonyl group (C=O) and an ester functional group. The presence of two methyl groups on the cyclopentane ring enhances its reactivity and stability compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.21 g/mol |

| Functional Groups | Ketone, Ester |

Mechanisms of Biological Activity

MDOC exhibits various biological activities that have been explored in recent studies. Its potential mechanisms include:

- Enzyme Inhibition : MDOC may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer.

- Nucleophilic Reactions : The carbonyl group facilitates nucleophilic addition reactions with biological substrates, suggesting potential interactions with proteins or nucleic acids.

- Oxidative Stress Modulation : Research indicates that MDOC may influence oxidative stress pathways, which are critical in many disease processes.

Case Studies and Experimental Data

-

Inhibition of Cancer Cell Proliferation : A study demonstrated that MDOC exhibited significant inhibitory effects on the proliferation of cancer cell lines. The compound was found to induce apoptosis in these cells, suggesting its potential as an anticancer agent.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 10 µM

-

Impact on Metabolic Pathways : Another investigation highlighted MDOC's role in modulating metabolic pathways associated with lipid metabolism. This study revealed that MDOC could enhance fatty acid oxidation in hepatocytes.

- Mechanism : Activation of AMP-activated protein kinase (AMPK), leading to increased fatty acid oxidation rates.

-

Antimicrobial Activity : Preliminary tests showed that MDOC possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

- Minimum Inhibitory Concentration (MIC) :

Comparative Analysis with Related Compounds

MDOC's unique structure allows it to exhibit distinct biological activities compared to related compounds. A comparative analysis is presented below:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Methyl 2-Oxocyclopentanecarboxylate | Lacks additional methyl groups | Lower enzyme inhibition |

| Cyclopentanecarboxylic Acid, 2-Oxo-, Methyl Ester | Different functional groups influence properties | Reduced anticancer activity |

Scientific Research Applications

Medicinal Chemistry

Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of Metconazole , a fungicide used in agriculture. The compound is utilized to generate 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, which is a key precursor in the synthesis of Metconazole.

Case Study: Synthesis of Metconazole

A patent describes a process for synthesizing Metconazole using this compound as a starting material. The process involves several steps:

- Step 1 : The compound is reacted with sodium methoxide in an aprotic solvent.

- Step 2 : The resulting product undergoes ring-opening and condensation reactions to yield high-purity intermediates.

- Yield : The overall yield for the synthesis of the final product was reported to be around 70% to 95% depending on the reaction conditions .

Agricultural Applications

In agriculture, this compound is primarily used in developing fungicides. Its derivatives have shown efficacy against various fungal pathogens, making it valuable for crop protection.

Case Study: Efficacy as a Fungicide

Research has demonstrated that derivatives of this compound exhibit potent antifungal activity. For instance:

- Fungicidal Activity : Compounds derived from this ester have been tested against pathogens like Botrytis cinerea and Fusarium graminearum, showing significant inhibition rates.

- Mechanism of Action : These compounds disrupt fungal cell wall synthesis, leading to cell death and reduced pathogen spread .

Chemical Synthesis and Research

The compound also finds applications in chemical synthesis beyond pharmaceuticals and agriculture. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : this compound can be used as a coupling partner in oxidative cross-coupling reactions with catechols, leading to novel compounds with potential biological activities .

Data Table: Summary of Applications

Comparison with Similar Compounds

Positional Isomers: Methyl 3,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate

1 and 3). This positional variation alters steric and electronic environments. Implications:

Amino-Substituted Analogs: Methyl 3-Aminocyclopentanecarboxylate

Key Differences :

- Functional Groups: Replaces the ketone with an amine group (C₇H₁₃NO₂, CAS 1314922-38-7).

- Safety Profile: The amino analog is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335), whereas the ketone-containing target compound’s hazards are undocumented but may differ due to reduced nucleophilicity.

- Applications: Amino derivatives are often used in pharmaceuticals, suggesting divergent industrial roles compared to the ketone-ester hybrid.

Comparison with Other Cyclopentane Derivatives

Cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)

Structural Contrast : Lacks both ester and ketone groups, featuring only methyl substituents.

Properties :

- Polarity: Non-polar due to absence of electronegative groups, leading to lower boiling points and reduced solubility in polar solvents.

1-Methylcyclopentanol (CAS 1462-03-9)

Functional Group : Alcohol replaces the ester and ketone.

Behavior :

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, increasing water solubility compared to the ester/ketone hybrid.

- Synthesis : Likely derived from cyclopentene hydration, contrasting with the target compound’s multi-step functionalization.

Data Table: Key Properties of Selected Compounds

Preparation Methods

Reaction Mechanism and Optimization

In this method, diethyl adipate serves as the starting material. Under basic conditions (sodium methoxide in DMF), the ester undergoes intramolecular cyclization to form a cyclopentanone ring. The reaction proceeds via enolate intermediate formation, followed by nucleophilic attack on the adjacent carbonyl group. Key parameters include:

-

Solvent : DMF enhances reaction efficiency by stabilizing intermediates through polar interactions.

-

Catalyst : Sodium methoxide (120–140 kg per 1000–1100 kg DMF) ensures deprotonation and enolate generation.

Post-cyclization, the product is isolated via vacuum distillation, achieving yields up to 99%. For this compound, substituting diethyl adipate with a methyl-substituted diester (e.g., dimethyl 3-methyladipate) could introduce the requisite methyl groups at positions 1 and 3.

Alkylation of Cyclopentanone Precursors

Introducing methyl groups to preformed cyclopentanone derivatives offers a modular route to the target compound. A methodology detailed in an RSC publication demonstrates the alkylation of ethyl-1-(2-bromoethyl)-3,3-dimethyl-2-oxocyclopentane-1-carboxylate using sodium hydride (NaH) and methyl iodide (MeI).

Stepwise Methylation Protocol

-

Formation of Bromoethyl Intermediate :

-

Methyl Group Introduction :

-

Ester Hydrolysis and Decarboxylation :

This method achieves moderate yields (63% for analogous compounds) but requires precise stoichiometry to avoid over-alkylation.

Acid-Catalyzed Condensation and Ring Closure

Alternative routes leverage acid catalysis to drive cyclization. For example, heating dimethyl adipate in the presence of hydrochloric acid induces intramolecular ester condensation, forming the cyclopentanone skeleton.

Reaction Dynamics

-

Temperature : 40–60°C during acidification to prevent side reactions.

-

Workup : Toluene extraction (800–1200 kg) followed by water washing removes acidic residues.

This method simplifies purification but may require additional steps to install methyl groups post-cyclization.

Purification and Isolation Techniques

Solvent Removal and Distillation

-

Vacuum Distillation : Effectively separates the product from DMF and toluene, with boiling points adjusted under reduced pressure.

-

Fractional Distillation : Isomers are resolved based on volatility differences, though this is less critical for symmetrically substituted derivatives like this compound.

Chromatographic Methods

-

Column Chromatography : Silica gel (200–300 mesh) with petroleum ether/ethyl acetate gradients (40:1 to 100:1) achieves >95% purity.

-

Preparative TLC : Reserved for small-scale batches to remove trace impurities.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the key spectroscopic techniques for characterizing Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate, and how should data interpretation be approached?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions and stereochemistry. For example, NMR signals for methyl groups (δ ~1.2–1.5 ppm) and carbonyl carbons (δ ~170–210 ppm in ) are critical. Coupling patterns in the cyclopentane ring (e.g., geminal vs. vicinal protons) require careful analysis to avoid misassignment .

- Infrared (IR) Spectroscopy: The ester carbonyl (~1740 cm) and ketone (~1700 cm) stretches help distinguish functional groups. Overlapping peaks may necessitate deconvolution software.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula via exact mass matching. Fragmentation patterns (e.g., loss of COOCH) aid structural validation .

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer:

- Claisen Condensation: React cyclopentanone derivatives with methyl acetoacetate under basic conditions (e.g., NaH or LDA), followed by decarboxylation. Monitor reaction progress via TLC to optimize yield .

- Cyclopentane Functionalization: Introduce substituents via alkylation or acylation of preformed cyclopentane carboxylates. For regioselective dimethylation, use bulky bases (e.g., LDA) to direct methyl group placement .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) to isolate high-purity product.

Advanced Research Questions

Q. How can conformational analysis of this compound be performed using X-ray crystallography?

Methodological Answer:

- Crystal Growth: Optimize solvent (e.g., EtOH/water) and slow evaporation for single-crystal formation.

- Data Collection/Refinement: Use SHELXL for structure refinement. Key parameters:

- Conformational Energy Calculations: Compare crystallographic data with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G**) to assess ring puckering energetics .

Q. How to resolve contradictions in stereochemical assignments between NMR and computational models?

Methodological Answer:

- NOESY/ROESY Experiments: Detect through-space proton interactions to confirm stereochemistry. For example, cross-peaks between axial methyl and adjacent protons validate chair-like conformers .

- DFT-NMR Prediction: Use software (e.g., ACD/Labs or Spartan) to simulate and shifts for all stereoisomers. Compare computed vs. experimental data to identify mismatches .

- Dynamic Effects: Account for ring-flipping or solvent-induced conformational changes using variable-temperature NMR .

Q. What experimental design principles apply to studying its reactivity in [4+2] cycloadditions?

Methodological Answer:

- Dienophile Selection: Pair with electron-deficient dienes (e.g., tetrazines) under thermal or Lewis acid-catalyzed conditions. Monitor regioselectivity via NMR .

- Kinetic vs. Thermodynamic Control: Vary reaction temperature (e.g., 25°C vs. 80°C) to isolate endo/exo adducts. Use NOE correlations to confirm stereochemistry .

- Computational Screening: Pre-screen transition states (TS) using DFT (e.g., M06-2X/def2-TZVP) to predict activation barriers and regioselectivity .

Q. How to design enantioselective syntheses of this compound for chiral drug intermediates?

Methodological Answer:

- Asymmetric Catalysis: Employ chiral catalysts (e.g., Jacobsen’s Co-salen) for kinetic resolution during cyclopentane ring formation .

- Enzymatic Resolution: Use lipases (e.g., CAL-B) to hydrolyze ester enantiomers selectively. Monitor enantiomeric excess (ee) via chiral HPLC .

- Chiral Auxiliaries: Temporarily attach menthol or binaphthyl groups to induce asymmetry, followed by cleavage .

Q. What computational tools predict its metabolic pathways in biological systems?

Methodological Answer:

- Retrosynthesis Software: Use tools like BKMS_METABOLIC to identify potential Phase I/II metabolites (e.g., ester hydrolysis to carboxylic acid) .

- Docking Studies: Simulate interactions with cytochrome P450 enzymes (CYP3A4) using AutoDock Vina. Focus on binding poses near heme iron for oxidation prediction .

- Isotopic Labeling: Synthesize -labeled analogs and track metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.